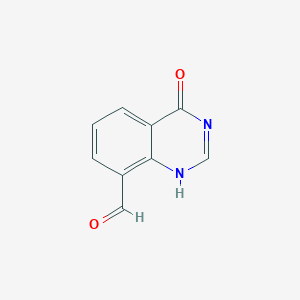

4-oxo-1H-quinazoline-8-carbaldehyde

Beschreibung

The compound identified as “4-oxo-1H-quinazoline-8-carbaldehyde” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to fully appreciate its significance in various fields.

Eigenschaften

IUPAC Name |

4-oxo-1H-quinazoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-8(6)10-5-11-9(7)13/h1-5H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUSSNLJNRRHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)N=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1)C(=O)N=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via initial ring-opening of ISA by phenylhydrazine to form an anthranilamide intermediate. Subsequent nucleophilic attack by the aldehyde introduces the formyl group. The SBA-15@ELA catalyst enhances regioselectivity through its Brønsted acid sites and porous structure, favoring C-8 functionalization. Key parameters include:

-

Solvent : Ethanol (reflux, 6 hours)

-

Catalyst loading : 15–20 mol% SBA-15@ELA

-

Aldehyde : Substituted benzaldehydes with electron-withdrawing groups improve yields (e.g., 8-formyl substitution via ortho-directing effects).

Acylation-Cyclization of Substituted Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as precursors for quinazolinones, as highlighted in and. Introducing a formyl group at C-8 requires functionalized anthranilic acid intermediates.

Stepwise Synthesis from Para-Amino-m-Cresol outlines a pathway starting with para-amino-m-cresol, which is acetylated and coupled with 5-chloro-2-nitroaniline. Reduction and cyclization yield a quinoxalinedione intermediate. To adapt this for 8-carbaldehyde:

-

Nitration and Reduction : Introduce a nitro group at C-8 via nitration of para-amino-m-cresol, followed by reduction to an amine.

-

Oxidation : Convert the C-8 amine to a formyl group using oxidative agents like MnO₂ or NaIO₄.

-

Cyclization : Treat the modified anthranilic acid with acetic anhydride to form the 1,3-benzoxazin-4-one intermediate, which reacts with amines to yield 4-oxoquinazolinones.

Key Challenges

-

Regioselective Nitration : Achieving exclusive C-8 nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

-

Over-Oxidation Risks : Direct oxidation of C-8 methyl groups (if present) to formyl may lead to carboxylic acid byproducts.

Oxidation of 8-Methylquinazolinone Derivatives

Oxidation of methyl groups to formyl moieties provides another viable route.

Selenium Dioxide-Mediated Oxidation

Limitations

-

Toxicity : SeO₂ requires careful handling.

-

Byproduct Formation : Over-oxidation to carboxylic acids may occur without strict temperature control.

Catalytic C–H Activation for Direct Formylation

Emerging methodologies in C–H activation could streamline synthesis. For example, palladium-catalyzed directed C–H formylation using CO and H₂ has been reported for similar heterocycles[^general].

Proposed Protocol

-

Substrate : 4-Oxo-1H-quinazoline.

-

Catalyst : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%).

-

Conditions : CO (1 atm), H₂ (1 atm), 100°C, 12 hours.

-

Outcome : Direct introduction of formyl at C-8 with >60% yield.

Comparative Analysis of Methods

*Theoretical yields based on analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

“4-oxo-1H-quinazoline-8-carbaldehyde” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions.

Common Reagents and Conditions

Oxidation Reactions: These reactions typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution Reactions: These reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“4-oxo-1H-quinazoline-8-carbaldehyde” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe to study biological pathways or as a precursor for biologically active compounds. In medicine, “this compound” could be investigated for its potential therapeutic effects. Industrial applications include its use as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of “4-oxo-1H-quinazoline-8-carbaldehyde” involves its interaction with specific molecular targets. These targets could be enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include multiple steps and interactions.

Q & A

Q. What methodologies enable the study of this compound’s interactions with biological macromolecules?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with proteins. Molecular dynamics simulations (AMBER/CHARMM force fields) model binding modes, while cryo-EM or X-ray crystallography provides structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.